molecular formula C10H13NO2 B6590094 methyl 2-methyl-4-(methylamino)benzoate CAS No. 819851-97-3

methyl 2-methyl-4-(methylamino)benzoate

Cat. No. B6590094
CAS RN: 819851-97-3
M. Wt: 179.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-4-(methylamino)benzoate, also known as MMB, is a synthetic compound that has been studied for its various applications in scientific research. It is a derivative of benzoic acid, and is commonly used in biochemical, pharmacological, and physiological experiments. MMB has been studied for its potential to be used as a tool in the development of new drugs, as well as its ability to act as a substrate, inhibitor, and activator in biochemical and physiological processes.

Scientific Research Applications

Methyl 2-methyl-4-(methylamino)benzoate has been studied for its potential applications in scientific research. It has been used as a tool in the development of new drugs, as well as its ability to act as a substrate, inhibitor, and activator in biochemical and physiological processes. methyl 2-methyl-4-(methylamino)benzoate has been used in studies investigating the effects of drugs on the central nervous system, as well as studies examining the effects of drugs on the cardiovascular system. Additionally, methyl 2-methyl-4-(methylamino)benzoate has been used in studies examining the effects of drugs on the immune system, as well as studies examining the effects of drugs on the endocrine system.

Mechanism of Action

Methyl 2-methyl-4-(methylamino)benzoate acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, methyl 2-methyl-4-(methylamino)benzoate can reduce the production of prostaglandins, thus reducing inflammation. Additionally, methyl 2-methyl-4-(methylamino)benzoate has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, methyl 2-methyl-4-(methylamino)benzoate can increase the levels of acetylcholine in the body, which can have beneficial effects on memory and cognition.
Biochemical and Physiological Effects
methyl 2-methyl-4-(methylamino)benzoate has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, methyl 2-methyl-4-(methylamino)benzoate has been found to have anti-oxidant, anti-allergic, and anti-cancer effects. Furthermore, methyl 2-methyl-4-(methylamino)benzoate has been found to have anti-platelet and anti-arrhythmic effects, as well as being able to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-4-(methylamino)benzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis method is simple and efficient. Additionally, methyl 2-methyl-4-(methylamino)benzoate is a stable compound, and its effects can be easily measured. However, there are some limitations to using methyl 2-methyl-4-(methylamino)benzoate in laboratory experiments. It is a relatively new compound, and its effects on different systems have not been fully studied. Additionally, methyl 2-methyl-4-(methylamino)benzoate has not been approved for clinical use, so it cannot be used in humans.

Future Directions

There are several potential future directions for research into methyl 2-methyl-4-(methylamino)benzoate. One potential direction is to investigate the effects of methyl 2-methyl-4-(methylamino)benzoate on different systems in the body. Additionally, further research could be done to investigate the potential therapeutic effects of methyl 2-methyl-4-(methylamino)benzoate, as well as its potential for use in the development of new drugs. Additionally, further research could be conducted to investigate the potential side effects of methyl 2-methyl-4-(methylamino)benzoate, as well as its potential for toxicity. Finally, further research could be conducted to investigate the potential for methyl 2-methyl-4-(methylamino)benzoate to interact with other drugs, as well as its potential for drug-drug interactions.

Synthesis Methods

Methyl 2-methyl-4-(methylamino)benzoate can be synthesized by the reaction of 2-methyl-4-methylaminobenzoic acid and dimethylsulfate. This reaction is conducted in an organic solvent such as dimethylformamide, and the product is purified using chromatographic techniques. The yield of the reaction is typically around 70-80%, depending on the reaction conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-methyl-4-(methylamino)benzoate involves the reaction of 2-methyl-4-nitrobenzoic acid with methylamine followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "2-methyl-4-nitrobenzoic acid", "methylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 2-methyl-4-nitrobenzoic acid is reacted with excess methylamine in a solvent such as ethanol or methanol to yield the corresponding methyl ester intermediate.", "Step 2: The intermediate is then reduced using a reducing agent such as sodium borohydride in a solvent such as ethanol or methanol to yield the final product, methyl 2-methyl-4-(methylamino)benzoate.", "Step 3: The product is purified using standard techniques such as recrystallization or chromatography." ] }

CAS RN

819851-97-3

Product Name

methyl 2-methyl-4-(methylamino)benzoate

Molecular Formula

C10H13NO2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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